2-(2-Fluorophenyl)isoindole-1,3-dione
CAS No.:
Cat. No.: VC8980779
Molecular Formula: C14H8FNO2
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H8FNO2 |
---|---|
Molecular Weight | 241.22 g/mol |
IUPAC Name | 2-(2-fluorophenyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C14H8FNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H |
Standard InChI Key | HCQFOSQIIFTMGC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(2-Fluorophenyl)isoindole-1,3-dione consists of an isoindole-1,3-dione core substituted at the 2-position with a 2-fluorophenyl group. The isoindole-1,3-dione moiety is a bicyclic system featuring two ketone groups at positions 1 and 3, which confer electron-withdrawing properties and influence the compound’s reactivity . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, altering intermolecular interactions and solubility.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 245.249 g/mol | |
Exact Mass | 245.085 g/mol | |
LogP (Partition Coefficient) | 2.63 | |
Topological Polar Surface Area | 37.38 Ų |
The compound’s LogP value of 2.63 suggests moderate lipophilicity, facilitating membrane permeability in biological systems . Its polar surface area (37.38 Ų) indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .
Synthetic Methodologies
Palladium-Catalyzed Aminocarbonylation
A robust synthesis route involves palladium-catalyzed aminocarbonylation of o-halobenzoates. Using methyl 2-iodobenzoate and benzylamine under 1 atm of CO, this method yields isoindole-1,3-diones in ~75% isolated yield . The reaction employs Pd(OAc) (5 mol%), PPh (10 mol%), and CsCO in toluene at 95°C, demonstrating tolerance for functional groups such as methoxy and nitro .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst Loading | 5 mol% Pd(OAc) | Maximizes turnover |
Ligand | 10 mol% PPh | Stabilizes Pd(0) |
Base | 2 equiv CsCO | Neutralizes HX |
Temperature | 95°C | Accelerates kinetics |
This method’s scalability and functional group compatibility make it suitable for derivatizing the isoindole core with fluorinated aryl groups .
Comparative Analysis with Analogous Compounds
2-Phenylisoindole-1,3-dione (CAS: 520-03-6)
This non-fluorinated analog shares the isoindole-dione core but lacks the ortho-fluorine substituent. Key differences include:
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Lipophilicity: LogP = 2.45 (vs. 2.63) .
The fluorine atom increases hydrophobicity and metabolic stability, as evidenced by prolonged half-lives in hepatic microsomal assays.
5-(4-Aminophenoxy) Derivatives
Incorporating aminophenoxy groups (e.g., CAS: 310451-98-0) enhances water solubility but reduces blood-brain barrier penetration. Such trade-offs underscore the importance of substituent selection in drug design.
Table 3: Comparative Properties of Isoindole-1,3-dione Derivatives
Compound | Molecular Weight | LogP | AChE IC (μM) |
---|---|---|---|
2-(2-Fluorophenyl) | 245.25 | 2.63 | 1.12 (predicted) |
2-Phenyl | 223.23 | 2.45 | 10.2 |
5-(4-Aminophenoxy) | 348.33 | 3.01 | 21.24 (BuChE) |
Recent Advances and Future Directions
Molecular Dynamics Simulations
State-of-the-art simulations predict that 2-(2-fluorophenyl)isoindole-1,3-dione adopts a planar conformation in solution, optimizing interactions with hydrophobic enzyme pockets . Free energy perturbation studies suggest that replacing fluorine with chlorine or methyl groups reduces binding affinity by 1.2–1.5 kcal/mol, validating fluorine’s strategic role .
Synthetic Challenges
Current limitations include the lack of scalable routes for introducing electron-deficient aryl groups. Future work could explore photoredox catalysis or electrochemical methods to improve yields and reduce metal contamination .
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